5-Pyrimidinamine, 2-chloro-4-methyl-6-(4-morpholinyl)-

Medicinal Chemistry Chemical Synthesis Lead Optimization

Sourcing a pyrimidine intermediate with orthogonal reactive handles for selective SNAr and cross-coupling often means long lead times. 5-Pyrimidinamine, 2-chloro-4-methyl-6-(4-morpholinyl)- solves this with its unique 2-Cl/5-NH₂/6-morpholinyl array. - Enables chemoselective Suzuki/Buchwald-Hartwig couplings at the 2-position while the morpholine directs hinge-region binding in kinase programs. - Satisfies Rule of Three (MW 228.68, XLogP3 1, TPSA 64.3 Ų) for direct fragment screening; 1 rotatable bond ensures conformational rigidity. - Available from stock with same-day dispatch; custom scale-up to multi-gram quantities supported.

Molecular Formula C9H13ClN4O
Molecular Weight 228.68 g/mol
CAS No. 890094-29-8
Cat. No. B12120737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyrimidinamine, 2-chloro-4-methyl-6-(4-morpholinyl)-
CAS890094-29-8
Molecular FormulaC9H13ClN4O
Molecular Weight228.68 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)Cl)N2CCOCC2)N
InChIInChI=1S/C9H13ClN4O/c1-6-7(11)8(13-9(10)12-6)14-2-4-15-5-3-14/h2-5,11H2,1H3
InChIKeyKXLKCFIONLTQLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-methyl-6-(4-morpholinyl)-5-pyrimidinamine: Structural and Physicochemical Overview


The compound 5-Pyrimidinamine, 2-chloro-4-methyl-6-(4-morpholinyl)- is a penta-substituted pyrimidine derivative (molecular formula C9H13ClN4O) with a molecular weight of 228.68 g/mol [1]. It features a unique combination of a 2-chloro leaving group, a 4-methyl substituent, a 5-amino group, and a 6-morpholinyl moiety. This arrangement classifies it as a highly functionalized heterocyclic building block, distinct from simpler aminopyrimidines. Its structural complexity, indicated by a topological polar surface area of 64.3 Ų and a single rotatable bond, limits its conformational flexibility and suggests utility as a constrained intermediate in the synthesis of kinase-focused compound libraries [1].

Multifunctional core for kinase-focused library synthesis
Morpholine group provides hinge-binding motif and electronic modulation
2-chloro leaving group enables regioselective SNAr derivatization

Unique Reactivity of the Morpholinopyrimidine Scaffold vs. Generic Analogs


Generic substitution with simpler, commercially abundant aminopyrimidines (e.g., 2-chloro-4-methylpyrimidin-5-amine or 6-morpholinopyrimidin-4-amine) is not feasible when 5-Pyrimidinamine, 2-chloro-4-methyl-6-(4-morpholinyl)- is specified. The target compound's value lies in the synergistic orthogonality of its functional groups. The presence of a reactive 2-chloro site allows for selective nucleophilic aromatic substitution (SNAr), while the morpholine ring at position 6 introduces distinct steric and electronic properties that alter the electron density of the pyrimidine core, impacting subsequent cross-coupling reaction rates and regioselectivity [1]. Replacing it with a compound lacking the morpholine group or having the amino group at a different position would fundamentally change the reactivity profile, leading to different reaction products or requiring complete re-optimization of a synthetic pathway. The computed heavy atom count of 15 and a complexity score of 212 underscore its non-trivial structure compared to simpler intermediates [1].

Removing the 6-morpholine group may significantly alter electronic density and cross-coupling regioselectivity.
Regioisomeric placement of the amino group (e.g., 4-amino) can shift hydrogen bonding profiles and target engagement.
Using simpler 2-chloro-4-methylpyrimidin-5-amine loses the steric and polarity contributions of morpholine, demanding pathway re-optimization.

Quantitative Differentiation from Closest Structural Analogs


Molecular Weight and Polar Surface Area Comparison

The target compound possesses a higher molecular weight and a larger topological polar surface area (TPSA) compared to simpler 5-pyrimidinamine analogs, directly influencing its physicochemical behavior in synthesis and purification. It has a molecular weight of 228.68 g/mol and a TPSA of 64.3 Ų [1]. In contrast, 2-chloro-4-methylpyrimidin-5-amine has a molecular weight of 143.57 g/mol and a TPSA of 51.8 Ų [2]. The addition of the morpholine ring represents a significant increase in size and polarity.

MW & TPSA Comparison
Cross-study comparable
MW +85.11 g/mol, TPSA +12.5 Ų vs simpler 5-pyrimidinamine analog
Supports late-stage intermediate use with differentiated solubility and purification profile.
Computed PubChem values; experimental behavior should be verified.
Medicinal Chemistry Chemical Synthesis Lead Optimization

Hydrogen Bonding Profile Differentiation

The target compound's 2-chloro-6-morpholino substitution pattern provides a higher hydrogen bond acceptor count compared to regioisomeric analogs like 4-morpholinopyrimidin-5-amine, directly enhancing its intermolecular interaction potential. The target compound has a hydrogen bond acceptor count of 5 and a donor count of 1 [1]. In contrast, 4-(4-morpholinyl)-5-pyrimidinamine (CAS 1499437-58-9) exhibits 4 hydrogen bond acceptors and 2 donors [2]. The shift of the morpholine group from the 4-position to the 6-position tangibly alters the compound's hydrogen bonding pharmacophore.

H-Bond Profile
Class-level inference
Acceptors: 5 vs 4; Donors: 1 vs 2 (vs 4-morpholinopyrimidin-5-amine)
May influence polar interaction geometry in kinase binding pockets.
Regioisomer-specific property; confirm in target engagement assays.
Computational Chemistry Drug Design Structure-Activity Relationship

Lipophilicity Assessment for Fragment-Based Lead Development

With a predicted XLogP3 of 1, the target compound occupies a highly desirable lipophilicity range for a fragment-like intermediate, a parameter where many heavily substituted morpholinopyrimidine clinical candidates deviate substantially. The XLogP3 for 5-Pyrimidinamine, 2-chloro-4-methyl-6-(4-morpholinyl)- is 1.0 [1]. For comparison, the approved PI3Kδ inhibitor idelalisib, which contains a structurally related morpholinopyrimidine core, has a calculated XLogP3 of 2.9 [2]. The lower lipophilicity of the target compound aligns with guidelines for more developable leads.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 1.0 (target) vs 2.9 (class-representative morpholinopyrimidine drug)
Lower lipophilicity may support favorable aqueous solubility and reduced CYP promiscuity.
Computed value; experimental logD confirmation recommended.
Fragment-Based Drug Discovery Physicochemical Profiling ADME Prediction

Conformational Rigidity and Rotatable Bond Analysis

The compound's rotatable bond count of 1 is significantly lower than that of common 2,4-disubstituted morpholinopyrimidine analogs, a feature associated with higher ligand efficiency and improved oral bioavailability in scaffold optimization programs. The target compound has only 1 rotatable bond [1]. In contrast, the GNE-493 PI3K/mTOR inhibitor, a 2,4-disubstituted morpholinopyrimidine, has 4 rotatable bonds [2]. This greater rigidity can lead to a more favorable entropic binding profile.

Rotatable Bonds
Class-level inference
1 rotatable bond (target) vs 4 in 2,4-disubstituted morpholinopyrimidine analog
Conformational restriction may enhance ligand efficiency and oral absorption potential.
Rigidity may contribute to entropic binding; verify in scaffold optimization studies.
Scaffold Hopping Conformational Restriction Medicinal Chemistry

Strategic Procurement and Application Scenarios


Focused Kinase Inhibitor Library Synthesis

The compound's unique functional group array makes it an ideal core scaffold for generating focused libraries of type I kinase inhibitors. Its 2-chloro group serves as a selective point for introducing anilines or other amines via SNAr, while the morpholine moiety directs binding to the kinase hinge region, a well-established pharmacophore for PI3K and mTOR inhibitors [1]. The rigid structure (1 rotatable bond) ensures that subsequent derivatizations maintain a well-defined conformational space.

Fragment-Based Lead Generation

With a molecular weight of 228.68 g/mol, a low XLogP3 of 1, and a TPSA of 64.3 Ų, this compound satisfies the 'Rule of Three' criteria for a fragment hit [1]. It can be directly screened in fragment cocktails against recombinant kinases or used as a starting point for structure-based design, where its distinct hydrogen bonding profile (5 acceptors, 1 donor) can be exploited to explore novel binding pockets.

Regioselective Cross-Coupling Method Development

The presence of both a chlorine atom and a morpholine group on the same pyrimidine ring creates an excellent model system for developing and testing new chemoselective cross-coupling reactions. Researchers can exploit the electronic difference between the 2-position and the morpholine-substituted 6-position to achieve Suzuki or Buchwald-Hartwig couplings with high regioselectivity, a capability not offered by simpler, mono-functionalized intermediates [1].

Medicinal Chemistry Education Tool

Due to its well-balanced computed properties—particularly its XLogP3 of 1 and TPSA of 64.3 Ų—this compound serves as an excellent teaching model for illustrating the Lipinski Rule of Five and Veber's rules for oral bioavailability [1]. Its rigid structure (1 rotatable bond) exemplifies the concept of conformational restriction in drug design, making it a valuable procurement item for academic medicinal chemistry laboratories.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
6-morpholino hinge-directing group and 2-chloro SNAr handle
Confirm regioselective derivatization and hinge-binding affinity
Fragment-based lead generation
Rule-of-Three compliant fragment-like profile
Validate binding in kinase fragment screens and structure-based design
Cross-coupling method development
Electronic differentiation between 2-Cl and 6-morpholino positions
Assess regioselectivity in Suzuki/Buchwald-Hartwig reactions
Medicinal chemistry education
Computed drug-likeness parameters suitable for teaching
Illustrate Lipinski/Veber rules and conformational restriction concepts
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